molecular formula C16H17NO2S B2835994 (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2176270-47-4

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2835994
CAS No.: 2176270-47-4
M. Wt: 287.38
InChI Key: HRKIIQZYAULJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a methoxyphenyl group, a thiophenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 3-(thiophen-3-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Formation of (3-hydroxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone.

    Reduction: Formation of (3-methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is not fully understood. it is believed to interact with various molecular targets through its functional groups. The methoxy and thiophenyl groups may facilitate binding to specific enzymes or receptors, while the pyrrolidinyl group could enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
  • (3-Hydroxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
  • (3-Methoxyphenyl)(3-(furan-3-yl)pyrrolidin-1-yl)methanone

Uniqueness

(3-Methoxyphenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the thiophenyl group on the pyrrolidinyl ring, which may confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

(3-methoxyphenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-15-4-2-3-12(9-15)16(18)17-7-5-13(10-17)14-6-8-20-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKIIQZYAULJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.